Due to its chirality, (R)-glycidyl phenyl ether can be employed as a chiral building block in asymmetric synthesis. Its epoxide group can undergo ring-opening reactions with various nucleophiles, allowing researchers to introduce a new stereocenter into a molecule with high enantioselectivity []. This property makes it valuable for synthesizing optically active pharmaceuticals and other complex molecules.
The epoxide functionality of (R)-glycidyl phenyl ether enables its participation in cationic and ring-opening metathesis polymerization reactions. This allows researchers to develop novel chiral polymers with unique properties like improved thermal stability, mechanical strength, and optical activity []. These chiral polymers can find applications in areas such as drug delivery, separation science, and asymmetric catalysis.
(R)-Glycidyl phenyl ether can be used as a reactive diluent or co-monomer in the synthesis of epoxy resins. The presence of the chiral epoxide group can potentially influence the crosslinking behavior and introduce chirality into the final resin structure []. This opens doors for exploring novel materials with tailored properties for applications like optoelectronics and high-performance composites.
(R)-Glycidyl phenyl ether is a chiral compound characterized by the molecular formula C₉H₁₀O₂. It features an epoxide group, making it a member of the glycidyl ether family. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in a variety of
The biological activity of (R)-Glycidyl phenyl ether is an area of interest due to its potential toxicological effects. It has been classified as a sensitizer, capable of causing allergic skin reactions and serious eye damage upon exposure . Studies suggest that compounds in this class may interact with proteins and nucleic acids, raising concerns about their safety in biological systems .
Several methods are available for synthesizing (R)-Glycidyl phenyl ether:
(R)-Glycidyl phenyl ether has several applications across different fields:
Studies have indicated that (R)-Glycidyl phenyl ether interacts with various biological molecules. Its potential to form adducts with proteins raises concerns regarding its allergenic properties. Research has also explored its interactions with nucleic acids, suggesting possible implications for genetic material stability and integrity .
Several compounds share structural similarities with (R)-Glycidyl phenyl ether. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Glycidyl phenyl ether | Non-chiral | More reactive due to lack of chirality |
Glycidol | Simple glycidol | Lacks aromatic substituent; used in polymerization |
Epoxyphenol | Aromatic epoxy | More stable; used primarily in coatings |
Phenyl glycidyl ether | Non-chiral | Similar reactivity but lacks chirality |
(R)-Glycidyl phenyl ether stands out due to its chirality, which can influence its reactivity and biological interactions significantly compared to its non-chiral counterparts.
The glycidyl ether family emerged in the mid-20th century as epoxy resins gained industrial prominence. While racemic glycidyl phenyl ether was first synthesized in the 1950s via nucleophilic substitution between phenol and epichlorohydrin, the isolation of the (R)-enantiomer required advancements in chiral resolution techniques. Key milestones include:
The enantioselective synthesis of (R)-glycidyl phenyl ether became feasible through enzymatic resolution using epoxide hydrolases, as demonstrated by marine bacterium-derived catalysts achieving >99.9% enantiomeric excess.
(R)-Glycidyl phenyl ether serves three critical roles:
Systematic Name:
(R)-2-(Phenoxymethyl)oxirane
Alternative Designations:
Chemical Classification:
Category | Subclass | Characteristics |
---|---|---|
Epoxides | Glycidyl ethers | Three-membered cyclic ether with adjacent oxygen and carbons |
Chirality | R-configuration | C1 stereocenter in oxirane ring |
The compound belongs to the C~9~H~10~O~2~ molecular family, with a molar mass of 150.17 g/mol and specific rotation [α]~D~ = -12° to -16° (c=1 in EtOH).
Glycidyl ethers are classified by their substituents:
Type | Example | Key Feature |
---|---|---|
Aliphatic | Allyl glycidyl ether | Non-aromatic R groups |
Aromatic | (R)-Glycidyl phenyl ether | Phenyl substituent |
Difunctional | 1,4-CHDM diglycidyl ether | Two epoxy groups |
Unique properties of (R)-glycidyl phenyl ether vs. homologs:
Parameter | (R)-GPE | Allyl Glycidyl Ether |
---|---|---|
Boiling Point | 245°C | 154°C |
Viscosity | 7.2 cP | 1.3 cP |
Reactivity | Stereospecific | Radical-polymerizable |
Applications | Chiral catalysts | Crosslinking agents |
The phenyl group enhances π-π stacking interactions in polymer matrices, while the R-configuration enables enantioselective transformations inaccessible to racemic mixtures.
Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Refractive Index |
---|---|---|---|---|
(R)-GPE | C~9~H~10~O~2~ | 150.17 | 1.11 | 1.53 |
Allyl GE | C~6~H~10~O~2~ | 114.14 | 0.96 | 1.43 |
Bisphenol A DGE | C~21~H~24~O~4~ | 340.41 | 1.16 | 1.57 |
Corrosive;Irritant;Health Hazard